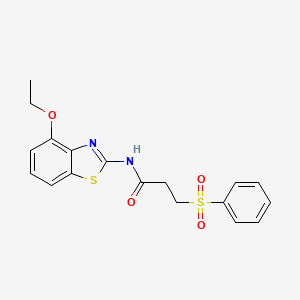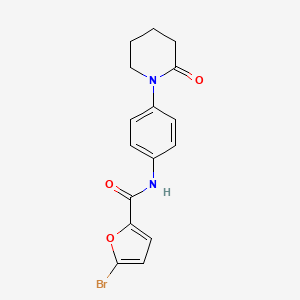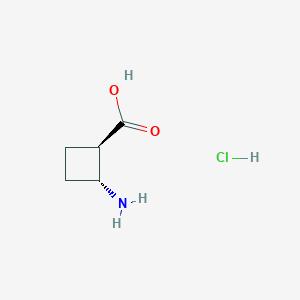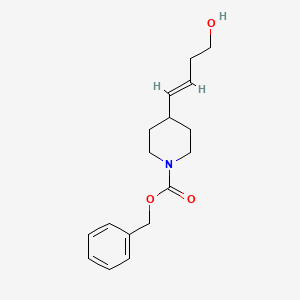
Methyl 5,6-dimethylmorpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dimethylmorpholine-3-carboxylate, also known as MDMC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic amine that is used as a precursor in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5,6-dimethylmorpholine-3-carboxylate is not fully understood. However, it is believed to act as a nucleophile in chemical reactions, forming covalent bonds with other molecules. This property makes it useful in various chemical reactions, including asymmetric synthesis and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 5,6-dimethylmorpholine-3-carboxylate. However, it has been reported to have low toxicity levels and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5,6-dimethylmorpholine-3-carboxylate has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be used in various chemical reactions. Additionally, it has low toxicity levels and is not considered to be a significant health hazard. However, there are limitations to its use. Methyl 5,6-dimethylmorpholine-3-carboxylate is a relatively unstable compound and can decompose over time, making it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on Methyl 5,6-dimethylmorpholine-3-carboxylate. One potential area of research is its use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, Methyl 5,6-dimethylmorpholine-3-carboxylate could be studied for its potential use as a corrosion inhibitor in various industries. Further research could also be conducted on the mechanism of action of Methyl 5,6-dimethylmorpholine-3-carboxylate and its potential use in catalytic reactions.
Conclusion:
Methyl 5,6-dimethylmorpholine-3-carboxylate is a unique compound that has gained significant attention in the field of scientific research. It has several applications in the synthesis of various compounds, including pharmaceuticals and agrochemicals. While there is limited information available on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity levels. Further research is needed to fully understand the potential applications of Methyl 5,6-dimethylmorpholine-3-carboxylate in various industries.
Métodos De Síntesis
Methyl 5,6-dimethylmorpholine-3-carboxylate can be synthesized through the reaction of 5,6-dimethylmorpholine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Methyl 5,6-dimethylmorpholine-3-carboxylate as a colorless liquid with a boiling point of 174-175°C.
Aplicaciones Científicas De Investigación
Methyl 5,6-dimethylmorpholine-3-carboxylate has been used in various scientific research studies due to its unique properties. It has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. Methyl 5,6-dimethylmorpholine-3-carboxylate has also been used as a reagent in the synthesis of various natural products and pharmaceuticals. Additionally, Methyl 5,6-dimethylmorpholine-3-carboxylate has been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
methyl 5,6-dimethylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(2)12-4-7(9-5)8(10)11-3/h5-7,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXPJAGMRJDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethylmorpholine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-butyl-N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2545453.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)
![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)
